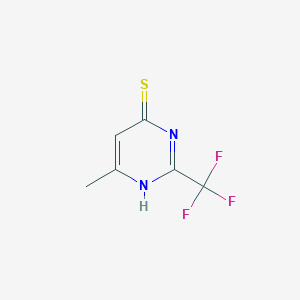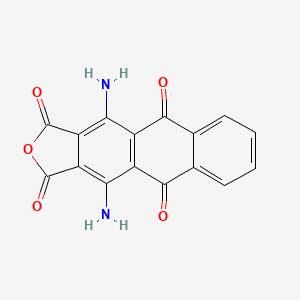
Bis(triphenyltin)selenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(triphenyltin)selenide is an organotin compound that features a selenium atom bonded to two triphenyltin groups Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(triphenyltin)selenide typically involves the reaction of triphenyltin chloride with sodium selenide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF). The general reaction can be represented as follows:
2Ph3SnCl+Na2Se→(Ph3Sn)2Se+2NaCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Bis(triphenyltin)selenide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert this compound to selenides with lower oxidation states.
Substitution: The triphenyltin groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Lower oxidation state selenides.
Substitution: Various organotin derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other organotin and organoselenium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Applications in materials science, particularly in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which bis(triphenyltin)selenide exerts its effects is not fully understood. it is believed to interact with cellular components through its organotin moiety, which can bind to proteins and enzymes, potentially disrupting their function. The selenium atom may also play a role in redox reactions within the cell, contributing to its biological activity.
Comparación Con Compuestos Similares
Tributyltin: Another organotin compound known for its use as a biocide.
Triphenyltin hydroxide: Similar in structure but with a hydroxide group instead of selenium.
Bis(triphenyltin)oxide: Contains an oxygen atom instead of selenium.
Uniqueness: Bis(triphenyltin)selenide is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its oxygen and hydroxide counterparts. The selenium atom can participate in unique redox reactions and may enhance the compound’s biological activity.
Propiedades
Fórmula molecular |
C36H30SeSn2 |
|---|---|
Peso molecular |
779.0 g/mol |
InChI |
InChI=1S/6C6H5.Se.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;;; |
Clave InChI |
BRQBMGPSJPNNIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)



![hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate](/img/structure/B13417345.png)





![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)


